![molecular formula C23H22N6O3 B2488802 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1171660-16-4](/img/structure/B2488802.png)
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Histone Deacetylases (HDACs)
This compound is known to inhibit histone deacetylases, particularly HDAC8 . Histone deacetylases are enzymes that regulate epigenetics by removing acetyl groups from the lysine residues of proteins, including histones .
Cancer Treatment
The inhibition of HDACs has been associated with the treatment of various types of cancer . This compound could potentially be used in the development of new cancer therapies .
Treatment of Neurodegenerative Diseases
HDAC inhibitors have been implicated in the treatment of neurodegenerative diseases . This compound could potentially be used in the development of therapies for these conditions .
Treatment of Inflammatory Conditions
HDAC inhibitors have also been associated with the treatment of inflammatory conditions . This compound could potentially be used in the development of anti-inflammatory therapies .
Treatment of Autoimmune Diseases
The inhibition of HDACs has been associated with the treatment of autoimmune diseases . This compound could potentially be used in the development of therapies for these conditions .
Treatment of Infectious Diseases
HDAC inhibitors have been associated with the treatment of infectious diseases . This compound could potentially be used in the development of therapies for these conditions .
Treatment of Metabolic Disorders
The inhibition of HDACs has been associated with the treatment of metabolic disorders . This compound could potentially be used in the development of therapies for these conditions .
Treatment of Cardiovascular Diseases
HDAC inhibitors have been associated with the treatment of cardiovascular diseases . This compound could potentially be used in the development of therapies for these conditions .
Propiedades
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-11-16(2)29(26-15)21-13-20(24-14-25-21)27-7-9-28(10-8-27)22(30)18-12-17-5-3-4-6-19(17)32-23(18)31/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIYBWJRRZRVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.